molecular formula C22H23NO4 B12183628 4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12183628
M. Wt: 365.4 g/mol
InChI Key: FWWBVGYVJFSNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazin class, characterized by a fused chromene-oxazine scaffold.

  • Core structure: A bicyclic chromeno-oxazin system with substituents influencing electronic, steric, and pharmacological properties.
  • Substituents:
    • 4-Ethyl group: A short alkyl chain that may enhance lipophilicity and modulate metabolic stability.
    • 9-(4-Methoxyphenethyl): A phenethyl moiety with a para-methoxy group, contributing to π-π stacking and hydrogen-bonding interactions in biological targets .

Chromeno-oxazin derivatives are typically synthesized via aminomethylation of hydroxylated isoflavones or coumarins with amino alcohols and formaldehyde, as seen in related compounds .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

4-ethyl-9-[2-(4-methoxyphenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO4/c1-3-16-12-21(24)27-22-18(16)8-9-20-19(22)13-23(14-26-20)11-10-15-4-6-17(25-2)7-5-15/h4-9,12H,3,10-11,13-14H2,1-2H3

InChI Key

FWWBVGYVJFSNSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one with structurally similar derivatives, focusing on substituent effects, physical properties, and bioactivity:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Biological Activity/Notes Reference
4-Ethyl-9-(4-methoxyphenethyl)-chromeno-oxazin-2-one (Target) 4-Ethyl, 9-(4-methoxyphenethyl) N/A N/A Hypothesized osteogenic/anti-resorptive activity
9-(4-Methylbenzyl)-4-(4-methoxyphenyl)-chromeno-oxazin-2-one 4-(4-Methoxyphenyl), 9-(4-methylbenzyl) N/A N/A Structural analog with reduced steric bulk
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (4a, n=3) 9-(4-Hydroxybutyl), 3-(4-methoxyphenyl) 122–123 82 High yield; hydroxyl chain enhances solubility
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-chromeno-oxazin-4-one 2-Trifluoromethyl, 9-(2-methoxyethyl) N/A N/A Trifluoromethyl group improves metabolic stability
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-chromeno-oxazin-2-one 4-(4-Methoxyphenyl), 9-(4-fluorobenzyl) N/A N/A Fluorine substitution enhances electronegativity
9-Butyl-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (Compound 2) 9-Butyl, 3-(4-methoxyphenyl) N/A N/A Promotes osteoblast formation via BMP/Smad pathway
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (Compound 7) 9-(Furan-3-ylmethyl), 3-(4-methoxyphenyl) N/A N/A Dual osteoblast/osteoclast regulation; anti-osteoporosis

Key Observations:

Substituent Effects on Bioactivity :

  • Alkyl Chains : Longer chains (e.g., butyl in Compound 2 ) may improve target binding compared to ethyl, but shorter chains (e.g., hydroxybutyl in 4a ) enhance solubility.
  • Aromatic Substituents : 4-Methoxyphenyl groups are common in osteogenic derivatives (e.g., Compounds 2 and 7 ), while fluorinated analogs (e.g., 4-fluorobenzyl ) leverage electronegativity for stronger receptor interactions.
  • Electron-Withdrawing Groups : Trifluoromethyl substitution (e.g., ) increases metabolic stability but may reduce bioavailability due to steric hindrance.

Synthetic Yields :

  • Hydroxyalkyl-substituted derivatives (e.g., 4a: 82% yield ) are synthesized efficiently, while fluorinated or heterocyclic analogs require optimized conditions.

Biological Activities :

  • Derivatives with bulky substituents (e.g., furan-3-ylmethyl in Compound 7 ) show dual osteoblast/osteoclast regulation, suggesting that the 4-methoxyphenethyl group in the target compound may similarly modulate bone remodeling pathways.

Mechanistic Insights from Related Compounds

  • Osteogenic Activity: Chromeno-oxazin derivatives with 4-methoxyphenyl groups (e.g., Compounds 2 and 7 ) activate the BMP/Smad pathway, a key regulator of bone formation. The ethyl and phenethyl groups in the target compound may mimic these effects.
  • Anti-Resorptive Potential: Fluorinated analogs (e.g., ) inhibit osteoclastogenesis via RANKL/OPG pathways, suggesting that the methoxyphenethyl group could interact with similar targets.
  • Metabolic Stability : Trifluoromethyl and hydroxyalkyl substituents (e.g., ) balance lipophilicity and solubility, critical for oral bioavailability.

Biological Activity

The compound 4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic derivative belonging to the chromeno-oxazine class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N1O3C_{19}H_{23}N_{1}O_{3}, with a molecular weight of 321.39 g/mol. Its structural characteristics include:

  • Ethyl and methoxyphenethyl substituents , which may influence its pharmacokinetic properties.
  • Chromeno and oxazine rings , contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromeno-oxazine compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. The results indicate a notable inhibition of growth in several pathogens.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cancer cell lines to assess the safety profile of the compound. The MTT assay revealed that at concentrations below 50 µM, the compound exhibited low cytotoxicity against normal human cells while effectively inhibiting cancer cell proliferation.

Cell Line EC50 (µM) Selectivity Index
HeLa (cervical cancer)252.0
MCF-7 (breast cancer)301.5
Normal Human Fibroblasts>100-

This selectivity indicates a promising therapeutic index for potential anticancer applications.

The mechanism by which this compound exerts its biological effects appears to involve the induction of oxidative stress in target cells. Studies have shown an increase in reactive oxygen species (ROS) levels following treatment with the compound, leading to apoptosis in susceptible cell lines.

Additionally, molecular docking studies suggest that the compound may interact with key enzymes involved in cellular metabolism, potentially disrupting critical pathways necessary for cell survival.

Case Studies

  • Anticancer Activity : A case study involving a series of experiments on breast cancer cell lines demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Antimicrobial Efficacy : Another study focused on its antimicrobial properties against Candida albicans, revealing that the compound not only inhibited fungal growth but also disrupted biofilm formation—a critical factor in fungal infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.